1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol
Description
Properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6,8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYRQELBDSYTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627307 | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438577-62-9 | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Thiazole Core
The thiazole ring is typically synthesized via the classical Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamide derivatives.
- General Method (Hantzsch Synthesis):
React 3-chloro-2,4-pentanedione with an appropriate aryl thioamide (in this case, 4-trifluoromethylphenyl thioamide) in absolute ethanol under reflux conditions for approximately 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into cold water, and neutralized with sodium acetate solution to precipitate the thiazole intermediate. The product is then isolated by filtration, dried, and recrystallized from ethanol to yield 1-(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)ethan-1-one as a key intermediate.
| Parameter | Condition | Notes |
|---|---|---|
| Reagents | 3-chloro-2,4-pentanedione, 4-trifluoromethylphenyl thioamide | Stoichiometric ratios optimized for yield |
| Solvent | Absolute ethanol | Reflux for 8 hours |
| Temperature | Reflux (~78 °C) | Controlled by TLC |
| Workup | Neutralization with sodium acetate | Precipitation and filtration |
| Yield | ~90% | High purity after recrystallization |
Conversion of Thiazolyl Ketone to Thiazolyl Ethanol
The key transformation to obtain 1-[4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol from the ketone intermediate involves reduction of the ketone group to the corresponding secondary alcohol.
- Reduction Methods:
The ketone can be selectively reduced using mild hydride reagents such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., ethanol or methanol) at low temperature to afford the secondary alcohol with high stereoselectivity and yield. The reaction is typically carried out under stirring at 0–25 °C for 1–3 hours. The reaction is quenched with water, extracted with an organic solvent such as dichloromethane, dried, and purified by recrystallization or chromatography.
| Parameter | Condition | Notes |
|---|---|---|
| Reducing agent | Sodium borohydride (NaBH4) | Mild, selective reduction |
| Solvent | Ethanol or methanol | Facilitates hydride transfer |
| Temperature | 0–25 °C | Controlled to avoid over-reduction |
| Reaction time | 1–3 hours | Monitored by TLC |
| Workup | Quench with water, extraction | Organic extraction and drying |
| Yield | Typically high (>70%) | Purity confirmed by NMR, HPLC |
Alternative Synthetic Route via 4-Methyl-5-(2-hydroxyethyl)thiazole Intermediate
A related preparation approach involves synthesizing 4-methyl-5-(2-hydroxyethyl)thiazole as a precursor, which can be further functionalized to introduce the 4-trifluoromethylphenyl substituent.
Acid-Catalyzed Cyclization:
React 3-acetylpropanol with thiourea in acidic solvent conditions (molar ratio 1:1 to 1:2) at 78–100 °C for 3–8 hours to form the hydroxyethyl thiazole ring.pH Adjustment and Extraction:
Adjust pH to alkaline (8.5–10.5) using 10–50% base solution, extract with ether, then dissolve in concentrated acid and cool to −10 to −20 °C.Nitrosation and Reduction:
Add sodium nitrite solution dropwise at low temperature, stir, then add sodium hypophosphite solution and react in an ice bath for 3–5 hours.Final Workup:
Adjust pH to 8.0–11.0, extract with dichloromethane, remove solvent by reduced pressure distillation (120–127 °C at 395–400 Pa), yielding the hydroxyethyl thiazole derivative with up to 73% yield.
This method highlights a mild, cost-effective process with readily available raw materials and moderate reaction conditions.
| Step | Conditions | Outcome |
|---|---|---|
| Cyclization | Acidic solvent, 78–100 °C, 3–8 h | Formation of hydroxyethyl thiazole |
| pH Adjustment & Extraction | pH 8.5–10.5, ether extraction | Purification step |
| Nitrosation & Reduction | NaNO2 and NaH2PO2 addition at low temp | Functional group modification |
| Final Extraction & Distillation | pH 8–11, dichloromethane extraction, reduced pressure distillation | Pure product isolation |
| Yield | Up to 73% | Moderate to good yield |
Analytical and Purification Techniques
- Monitoring: TLC and HPLC are routinely used to monitor reaction completion and purity.
- Characterization: Confirm structure and purity by NMR spectroscopy, mass spectrometry, and melting point analysis.
- Purification: Recrystallization from ethanol or petroleum ether/ethyl acetate mixtures is common to obtain high-purity products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiazole core synthesis | 3-chloro-2,4-pentanedione + aryl thioamide, reflux in ethanol | ~90 | Classical Hantzsch synthesis |
| Ketone to alcohol reduction | NaBH4 in ethanol/methanol, 0–25 °C | >70 | Mild selective reduction |
| Hydroxyethyl thiazole synthesis | 3-acetylpropanol + thiourea, acid catalysis, nitrosation, reduction | Up to 73 | Alternative route, mild conditions |
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of thiazoline derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol has several applications in scientific research:
- Chemistry: It is employed as a building block in the synthesis of more complex molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
- Industry: It is used in the development of agrochemicals and other industrial products.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to form the corresponding thiazoline derivative. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
- Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- The target compound’s ethanol group distinguishes it from ketone (e.g., ) or hydrazine derivatives (e.g., ), which are synthesized via cyclocondensation or hydrazine addition.
- Trifluoromethylphenyl substituents (target compound, 22c) are introduced using 4-(trifluoromethyl)benzothioamide , whereas alkylphenyl groups (e.g., 1d) require Suzuki coupling or Friedel-Crafts acylation .
Physical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
- The ethanol group in the target compound is expected to show characteristic δ ~4.2 ppm (CH2OH) and δ ~1.5 ppm (CH3) signals, absent in ketone analogs .
- Trifluoromethylphenyl derivatives (target, 22c) exhibit distinct aromatic proton shifts (δ ~7.8–8.1 ppm) compared to alkylphenyl analogs (δ ~7.4–7.7 ppm) .
Key Observations :
- Ketone derivatives (e.g., ) show potent kinase inhibition, while hydrazinecarboximidamide analogs (e.g., 22c, 1d) exhibit antimicrobial activity due to enhanced target binding via hydrogen bonding .
Biological Activity
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.27 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound include:
1. Antimicrobial Activity
Thiazole derivatives are often evaluated for their antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance the antimicrobial potency due to increased membrane permeability.
2. Anticancer Activity
Recent research has highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Enzyme Inhibition
Thiazole derivatives have been studied for their ability to inhibit various enzymes, including those involved in cancer progression and bacterial resistance mechanisms. The specific interaction of this compound with target enzymes remains an area of active research.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives, providing insights into their mechanisms and potential therapeutic applications:
Q & A
What are the established synthetic routes for 1-[4-Methyl-2-(4-Trifluoromethylphenyl)Thiazol-5-yl]ethanol, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via heterocyclic thiazole ring formation followed by functionalization. A common approach involves:
- Step 1 : Condensation of 4-methylthiazole derivatives with trifluoromethylphenyl precursors under reflux in PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst .
- Step 2 : Ethanol group introduction via nucleophilic substitution or reduction of intermediate esters.
Critical Parameters : - Temperature : Maintaining 70–80°C ensures optimal catalyst activity and minimizes side reactions.
- Solvent : PEG-400 enhances solubility and facilitates heterogeneous catalysis .
- Purification : Recrystallization in aqueous acetic acid improves purity (>95% by TLC) .
How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?
Basic Research Question
Methodological Validation :
- ¹H NMR : Key signals include the thiazole proton (δ 8.1–8.3 ppm), methyl groups (δ 2.4–2.6 ppm), and ethanol -OH (δ 1.5–2.0 ppm, broad) .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), thiazole C=N (1600 cm⁻¹), and O-H (3200–3400 cm⁻¹) confirm functional groups .
Advanced Tip : Discrepancies in peak splitting (e.g., unexpected doublets in aromatic regions) may indicate regioisomeric impurities, requiring column chromatography for resolution .
What strategies address low yields in the thiazole ring formation step during synthesis?
Advanced Research Question
Common Issues & Solutions :
- Low Reactivity of Trifluoromethylphenyl Groups : Use electron-deficient aryl halides to enhance electrophilicity.
- Catalyst Optimization : Replace Bleaching Earth Clay with Biocatalysts (e.g., lipases) in green solvents (e.g., cyclopentyl methyl ether) to improve regioselectivity .
- Byproduct Formation : Add molecular sieves to absorb water, preventing hydrolysis of intermediates .
How can computational methods resolve contradictions in spectroscopic data or predict biological activity?
Advanced Research Question
Case Study :
- Molecular Dynamics (MD) Simulations : Used to model interactions between the compound’s thiazole ring and biological targets (e.g., enzyme active sites). For example, docking studies reveal hydrogen bonding between the ethanol group and kinase residues .
- DFT Calculations : Predict NMR chemical shifts to validate experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
What are the key differences in reactivity between this compound and its structural analogs (e.g., 4-methylthiazole derivatives)?
Advanced Research Question
Comparative Analysis :
How can researchers optimize the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Stability Studies :
- pH-Dependent Degradation : Under acidic conditions (pH <3), the ethanol group undergoes dehydration to form an alkene byproduct. Use buffered solutions (pH 6–8) during storage .
- Thermal Stability : DSC analysis shows decomposition above 150°C. Lyophilization is recommended for long-term storage .
What are the limitations of current synthetic methods, and what novel approaches are emerging?
Advanced Research Question
Challenges :
- Step Economy : Multi-step synthesis (4–6 steps) reduces scalability.
- Toxic Reagents : Use of thionyl chloride in esterification requires greener alternatives (e.g., enzymatic acyl transfer ).
Innovations : - Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
- Photocatalysis : Visible-light-mediated thiazole cyclization avoids high temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
